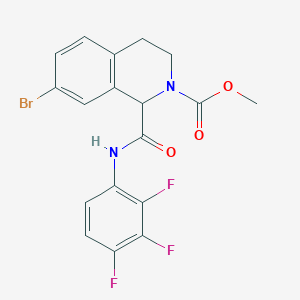

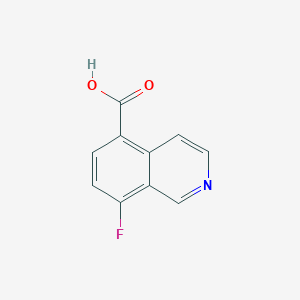

![molecular formula C16H11FN2 B2984104 N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine CAS No. 386717-35-7](/img/structure/B2984104.png)

N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as FMIQ, and its chemical formula is C19H14FN3.

Scientific Research Applications

Antibacterial Applications

Isoquinoline derivatives, specifically those with modifications on the N-1 substituents, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) found that certain newly synthesized compounds exhibited significantly greater potency than established antibiotics against clinical isolates of bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, highlighting the potential of isoquinoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).

Cancer Research

Isoquinoline derivatives have been investigated for their antitumor activities. Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, evaluating their antineoplastic activity in mice bearing L1210 leukemia. The study identified compounds with significant inhibitory effects, suggesting the potential application of isoquinoline derivatives in cancer treatment (Liu et al., 1995).

Neuroscientific Exploration

Isoquinoline derivatives have been linked to the etiology of Parkinson's disease due to their structural similarity to neurotoxins. McNaught et al. (1998) discussed how isoquinoline derivatives might contribute to neurodegeneration through mechanisms involving the inhibition of mitochondrial functions and the formation of reactive oxygen species. This line of research provides insights into the potential role of isoquinoline derivatives in neurodegenerative diseases and their application in studying Parkinson's disease pathology (McNaught et al., 1998).

Enzyme Inhibition

Isoquinoline derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Thull et al. (1995) found that various isoquinolines acted as reversible and time-independent MAO inhibitors, with distinct selectivity towards MAO-A. This research highlights the application of isoquinoline derivatives in studying enzyme inhibition and their potential therapeutic use in treating disorders related to neurotransmitter metabolism (Thull et al., 1995).

properties

IUPAC Name |

1-(2-fluorophenyl)-N-isoquinolin-5-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2/c17-15-6-2-1-4-13(15)11-19-16-7-3-5-12-10-18-9-8-14(12)16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBBYUMVWXFBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC3=C2C=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

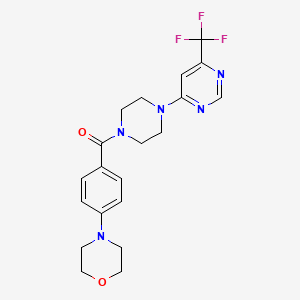

![1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2984023.png)

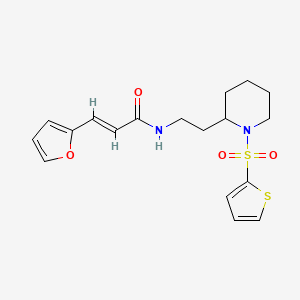

![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2984027.png)

![ethyl 4-oxo-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]butanoate](/img/structure/B2984029.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)

![2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2984042.png)

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984043.png)